molecular formula C15H18N4OS B2832964 3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097895-93-5

3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2832964
CAS No.: 2097895-93-5
M. Wt: 302.4
InChI Key: BDEAVQZJARADMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one is a complex organic compound that features a thiophene ring, a pyridazine ring, and an azetidine ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, yield, and cost-effectiveness. Multicomponent reactions and condensation reactions are often employed to streamline the synthesis process and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylthiophen-2-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-11-6-8-21-13(11)4-5-15(20)19-9-12(10-19)17-14-3-2-7-16-18-14/h2-3,6-8,12H,4-5,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEAVQZJARADMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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